molecular formula C15H25F B8516969 1-Fluoro-3,7,11-trimethyldodeca-2,4,10-triene CAS No. 62427-82-1

1-Fluoro-3,7,11-trimethyldodeca-2,4,10-triene

Cat. No. B8516969
CAS RN: 62427-82-1
M. Wt: 224.36 g/mol
InChI Key: HETJMGZZCXDMMH-UHFFFAOYSA-N
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Patent
US03970704

Procedure details

A mixture of 33 g. of 1-bromo-3,7,11-trimethyldodeca-2,4,10-triene and 100 ml. of dry ethylene glycol is slowly added with stirring, to a suspension of 11.5 g. of potassium fluoride in 30 ml. of dry ethylene glycol and heated to about 120°, under an inert atmosphere. When addition is completed, the reaction mixture is stirred for about an additional 16 hours while maintaining the temperature at 120°. Then the mixture is cooled and 200 ml. of ether added. The mixture is washed thoroughly with water and the ether phase dried over sodium sulfate and solvent evaporated under reduced pressure to yield 1-fluoro-3,7,11-trimethyldodeca-2,4,10-triene.
Name
1-bromo-3,7,11-trimethyldodeca-2,4,10-triene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]=[C:4]([CH3:16])[CH:5]=[CH:6][CH2:7][CH:8]([CH3:15])[CH2:9][CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13].C(O)CO.[F-:21].[K+]>CCOCC>[F:21][CH2:2][CH:3]=[C:4]([CH3:16])[CH:5]=[CH:6][CH2:7][CH:8]([CH3:15])[CH2:9][CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13] |f:2.3|

Inputs

Step One
Name
1-bromo-3,7,11-trimethyldodeca-2,4,10-triene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=C(C=CCC(CCC=C(C)C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring, to a suspension of 11.5 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 33 g
ADDITION
Type
ADDITION
Details
When addition
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for about an additional 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 120°
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture is cooled
WASH
Type
WASH
Details
The mixture is washed thoroughly with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether phase dried over sodium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FCC=C(C=CCC(CCC=C(C)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.